2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine
Description
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS: 1346708-18-6) is an ethanamine derivative featuring a dimethylamino group (-N(CH₃)₂) and a 4-chloropyridin-2-yloxy substituent. Its molecular formula is C₉H₁₃ClN₂O (MW: 200.67 g/mol). The compound is synthesized via Buchwald-Hartwig cross-coupling or alkylation reactions, as seen in structurally related analogs . The chlorine atom at the 4-position of the pyridine ring confers distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.
Properties
CAS No. |
1346708-18-6 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H13ClN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
PELVVKWJGWRHDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 4-chloropyridine with N,N-dimethylethanolamine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Halogen Substitutions
- 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS: 212961-35-8):
- 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine :
Heterocyclic Modifications
Modifications to the Ethanamine Backbone
- Carbinoxamine (CAS: 486-16-8): Features a (4-chlorophenyl)(pyridin-2-yl)methoxy group instead of pyridinyloxy. The bulkier benzhydryl ether moiety enhances histamine H₁ receptor antagonism, making it a potent antihistamine .
- Diphenhydramine (CAS: 58-73-1):
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
Table 2: NMR Chemical Shift Differences (δ, ppm)
Structure-Activity Relationship (SAR) Insights
- Dimethylamino Group: Critical for basicity and ionic interactions with receptors (e.g., serotonin 5-HT₁A/7 in halogenated indole analogs ).
- Pyridine Substituents :
- Ethanamine Linker : The oxygen atom facilitates hydrogen bonding, while the ethylene spacer balances rigidity and flexibility .
Biological Activity
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, particularly in the modulation of signaling pathways associated with several diseases.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₁₀H₁₃ClN₂O
- Molecular Weight : 216.68 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with specific molecular targets, leading to the modulation of various biological pathways. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell proliferation and survival.
- Receptor Modulation : The compound may affect neurotransmitter receptors, contributing to its potential neuropharmacological effects.
- Impact on Signaling Pathways : It influences pathways related to inflammation and fibrosis, making it a candidate for treating fibrotic diseases.
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This suggests its potential use as an antimicrobial agent.
Case Studies
- Case Study on Fibrosis : A study published in the Journal of Nephrology highlighted the effects of this compound in a model of renal fibrosis. The compound was shown to reduce fibrosis markers significantly, including collagen deposition and alpha-smooth muscle actin expression, indicating its therapeutic potential in fibrotic diseases .
- Neuropharmacological Effects : Another study examined the neuroprotective effects of this compound in a mouse model of ischemic stroke. Results indicated that treatment with the compound reduced infarct size and improved neurological outcomes, suggesting a protective role against neuronal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
